The Metabolic Conversion of Lycopene to Apo-12'-lycopenal: A Technical Guide
The Metabolic Conversion of Lycopene to Apo-12'-lycopenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading from the dietary carotenoid lycopene to its cleavage product, apo-12'-lycopenal. This document details the enzymatic processes, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Introduction to Lycopene Metabolism
Lycopene, a potent antioxidant found in high concentrations in tomatoes and other red-pigmented fruits, undergoes enzymatic cleavage in mammals to produce a variety of metabolites known as apocarotenoids.[1] These metabolites, including apo-12'-lycopenal, are bioactive and may contribute to the health benefits associated with lycopene consumption.[2] The conversion of lycopene is primarily mediated by two key enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[3][4] While BCO1 is known for its role in vitamin A synthesis through the central cleavage of provitamin A carotenoids, both enzymes have been implicated in the eccentric cleavage of lycopene to form various apo-lycopenals.[4]
The Metabolic Pathway: From Lycopene to Apo-12'-lycopenal
The formation of apo-12'-lycopenal from lycopene occurs through an eccentric cleavage of the lycopene molecule. This process is not fully elucidated, but evidence suggests the involvement of both BCO1 and BCO2, with BCO2 being considered the primary enzyme for lycopene cleavage in some studies.
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Enzymatic Cleavage: The enzymatic reaction involves the oxidative cleavage of the polyene chain of lycopene. While BCO1 typically cleaves β-carotene symmetrically at the 15,15' double bond, it can also cleave lycopene to produce various aldehydes. BCO2, located in the mitochondria, asymmetrically cleaves carotenoids at the 9',10' double bond. The generation of a series of apo-lycopenals, including apo-6'-, apo-8'-, apo-10'-, and apo-12'-lycopenal, suggests that cleavage can occur at different positions along the lycopene backbone.
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Cellular Localization: The metabolism of lycopene is believed to occur in various tissues, with the liver being a primary site. Within the cell, lycopene has been found to localize to the nuclear membranes, nuclear matrix, and microsomes. The enzymes responsible for its cleavage, BCO1 and BCO2, are located in the cytosol and mitochondria, respectively.
Below is a diagram illustrating the proposed metabolic pathway.
Quantitative Data on Apo-lycopenal Formation
The following table summarizes quantitative data related to the presence of apo-lycopenals in various food sources and human plasma. This data highlights the natural occurrence of these metabolites and their systemic absorption in humans.
| Sample | Apo-6'-lycopenal | Apo-8'-lycopenal | Apo-10'-lycopenal | Apo-12'-lycopenal | Apo-14'-lycopenal | Total Apo-lycopenals | Reference |
| Roma Tomato | Detected | Detected | Detected | Detected | Detected | 6.5 µ g/100 g | |
| Tomato Paste | Detected | Detected | Detected | Detected | Detected | 73.4 µ g/100 g | |
| Human Plasma | Detected | Detected | Detected | Detected | Detected | 1.9 nmol/L |
Experimental Protocols
The identification and quantification of apo-12'-lycopenal and other apo-lycopenals from biological matrices or in vitro reactions typically involve extraction followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
In Vitro Oxidation of Lycopene for Standard Preparation
This protocol describes the generation of apo-lycopenal standards through the chemical oxidation of lycopene.
Materials:
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Lycopene
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Potassium permanganate
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Organic solvents (e.g., hexane, acetone)
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HPLC-MS/MS system
Procedure:
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Dissolve lycopene in an appropriate organic solvent.
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Induce oxidation by adding potassium permanganate.
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Allow the reaction to proceed, leading to the cleavage of the lycopene molecule.
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Stop the reaction and extract the resulting apo-lycopenals using a suitable solvent system (e.g., hexane/acetone).
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Analyze the extract using HPLC-MS/MS to separate and identify the different apo-lycopenal products, including apo-12'-lycopenal.
Extraction and Quantification of Apo-lycopenals from Food or Plasma
This protocol outlines the steps for extracting and quantifying apo-lycopenals from complex matrices like food or plasma.
Materials:
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Food sample (e.g., tomato paste) or plasma
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Hexane
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Acetone
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Internal standard (optional)
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HPLC-MS/MS system
Procedure:
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Homogenize the food sample or dilute the plasma sample.
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Perform a liquid-liquid extraction using a hexane/acetone mixture to isolate the lipophilic compounds, including apo-lycopenals.
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Evaporate the organic solvent under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for HPLC analysis.
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Inject the sample into an HPLC-MS/MS system equipped with a C18 column for separation.
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Utilize atmospheric pressure chemical ionization (APCI) in negative mode for the detection and quantification of apo-lycopenals.
Below is a diagram of a typical experimental workflow for apo-lycopenal analysis.
Conclusion
The metabolic conversion of lycopene to apo-12'-lycopenal is a complex process involving enzymatic cleavage by BCO1 and BCO2. The resulting apo-lycopenals are present in various foods and are absorbed by the human body. The methodologies outlined in this guide provide a framework for the continued investigation of this metabolic pathway and the biological significance of its products. Further research is warranted to fully elucidate the regulatory mechanisms of lycopene cleavage and the specific roles of its metabolites in human health and disease.
References
- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lycopene Accumulation in Transgenic Mice Lacking One or Both Carotenoid Cleaving Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
